molecular formula C3H7NO3S B1608807 N-(Methylsulfonyl)acetamide CAS No. 81005-29-0

N-(Methylsulfonyl)acetamide

Cat. No.: B1608807
CAS No.: 81005-29-0
M. Wt: 137.16 g/mol
InChI Key: QRHZUNBGGBTEBL-UHFFFAOYSA-N
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Description

N-(Methylsulfonyl)acetamide: is an organic compound with the molecular formula C3H7NO3S and a molecular weight of 137.16 g/mol . It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a methylsulfonyl group. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Methylsulfonyl)acetamide can be synthesized through several methods. One common approach involves the reaction of acetamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as recrystallization and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(Methylsulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines .

Scientific Research Applications

N-(Methylsulfonyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)acetamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

  • N-(2-(Methylsulfonyl)phenyl)acetamide
  • Phenoxy acetamide derivatives
  • Sulfonamide-based indole analogs

Comparison: N-(Methylsulfonyl)acetamide is unique due to its specific structural features and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its methylsulfonyl group provides unique chemical properties that make it suitable for various applications in research and industry .

Properties

IUPAC Name

N-methylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-3(5)4-8(2,6)7/h1-2H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHZUNBGGBTEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403664
Record name Acetamide, N-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81005-29-0
Record name Acetamide, N-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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